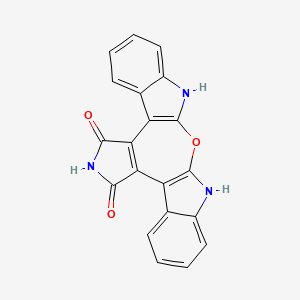

Arcyroxepin A

Description

Arcyroxepin A is a red pigment isolated from the mold Arcyria denudata, a species known for producing bioactive alkaloids . Structurally, it belongs to a class of nitrogen-containing heterocyclic compounds, though its exact molecular configuration remains partially characterized in open literature. Key physical properties include distinct spectral data (UV-Vis, IR, NMR) and a high melting point, indicative of its stable crystalline structure . Its biological role is hypothesized to involve defense mechanisms in the mold, though specific pharmacological activities (e.g., antimicrobial, cytotoxic) require further validation.

Properties

CAS No. |

73697-66-2 |

|---|---|

Molecular Formula |

C20H11N3O3 |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

16-oxa-4,14,18-triazahexacyclo[15.7.0.02,6.07,15.08,13.019,24]tetracosa-1(17),2(6),7(15),8,10,12,19,21,23-nonaene-3,5-dione |

InChI |

InChI=1S/C20H11N3O3/c24-17-15-13-9-5-1-3-7-11(9)21-19(13)26-20-14(16(15)18(25)23-17)10-6-2-4-8-12(10)22-20/h1-8,21-22H,(H,23,24,25) |

InChI Key |

UUCOIMUVMFGMET-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)OC4=C(C5=CC=CC=C5N4)C6=C3C(=O)NC6=O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)OC4=C(C5=CC=CC=C5N4)C6=C3C(=O)NC6=O |

Synonyms |

arcyroxepin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Arcyroxocin A

Arcyroxocin A, also produced by Arcyria denudata, shares a core alkaloid scaffold with Arcyroxepin A but differs in substituent groups. For instance:

Derivatives of Arcyroxepin A

Several derivatives, such as the N6-hydroxy and 5-N-acetyl variants, demonstrate how minor structural modifications impact functionality:

- 5-N-Acetyl Derivative : Acetylation reduces reactivity, making this derivative more stable under acidic conditions .

Comparison with Functionally Similar Compounds

Arecolidine A

Arecolidine A, an alkaloid from Areca catechu (betel nut), shares functional similarities as a bioactive compound but differs structurally and in stability:

Arenarine A and B

These alkaloids, derived from Arenaria kansuensis, are functionally analogous as pigments but differ in biosynthesis:

- Biosynthetic Pathway : Arenarines are plant-derived, whereas Arcyroxepin A is fungal, leading to differences in stereochemistry and side-chain modifications .

- Bioactivity : Arenarines exhibit stronger antioxidant properties, while Arcyroxepin A’s bioactivity remains underexplored .

Data Table: Comparative Analysis of Arcyroxepin A and Analogues

| Compound | Source | Core Structure | Key Functional Groups | Stability | Notable Bioactivity |

|---|---|---|---|---|---|

| Arcyroxepin A | Arcyria denudata | Polycyclic alkaloid | Hydroxyl, amine | High (crystalline) | Pigment, putative antimicrobial |

| Arcyroxocin A | Arcyria denudata | Polycyclic alkaloid | Additional hydroxyl | Moderate | Pigment |

| N6-Hydroxy Deriv. | Synthetic/Derived | Modified alkaloid | N6-hydroxyl | Moderate | Enhanced solubility |

| Arecolidine A | Areca catechu | Pyrrolidine | Ester, amine | Low | Neuroactive (unstable) |

| Arenarine A | Arenaria kansuensis | Benzopyran | Phenolic hydroxyls | High | Antioxidant |

Research Findings and Gaps

- Structural Insights : Modifications like hydroxylation or acetylation in Arcyroxepin A derivatives directly influence solubility and stability, critical for drug design .

- Functional Overlaps : Fungal and plant-derived alkaloids (e.g., Arcyroxepin A vs. Arenarines) show convergent evolution in pigment production but diverge in secondary metabolic pathways .

- Research Gaps : Detailed mechanistic studies on Arcyroxepin A’s bioactivity and comparative pharmacokinetics with analogues are lacking.

Q & A

Q. What spectroscopic and chromatographic techniques are essential for characterizing Arcyroxepin A’s molecular structure, and how can reproducibility be ensured?

- Methodological Answer : To elucidate the structure of Arcyroxepin A, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1D/2D), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Ensure reproducibility by:

- Documenting solvent systems, temperature, and instrument calibration parameters.

- Cross-validating spectral data with computational simulations (e.g., density functional theory for NMR predictions).

- Adhering to IUPAC guidelines for reporting chemical shifts and coupling constants .

Table 1 : Key Techniques for Structural Elucidation

| Technique | Application | Critical Parameters |

|---|---|---|

| 1H/13C NMR | Functional group identification | Solvent purity, referencing (TMS) |

| HRMS | Molecular formula confirmation | Calibration with internal standards |

| X-ray crystallography | Absolute configuration | Crystal quality, resolution limits |

Q. How should researchers design initial bioactivity assays for Arcyroxepin A to balance specificity and sensitivity?

- Methodological Answer :

- Cell Lines : Use disease-relevant models (e.g., cancer cell lines for cytotoxicity assays). Include positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Dose Range : Perform dose-response curves (0.1–100 µM) to determine IC50/EC50 values.

- Off-Target Minimization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity.

- Statistical Rigor : Apply ANOVA with post-hoc tests (p < 0.05) and report confidence intervals .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of action for Arcyroxepin A across different studies?

- Methodological Answer :

- Systematic Review : Aggregate data from peer-reviewed studies and evaluate using PRISMA guidelines.

- Variable Analysis : Compare experimental conditions (e.g., cell type, assay duration, compound purity).

- Mechanistic Replication : Perform knock-in/knockout models (e.g., CRISPR for target genes) to validate hypotheses.

- Meta-Analysis : Use random-effects models to quantify heterogeneity across studies .

Q. How can computational methods predict Arcyroxepin A’s binding affinity, and what experimental validations are critical?

- Methodological Answer :

- In Silico Approaches :

- Molecular docking (AutoDock Vina) to identify putative binding pockets.

- Molecular dynamics (MD) simulations (GROMACS) to assess stability over 100+ ns.

- Experimental Validation :

- Surface plasmon resonance (SPR) for kinetic analysis (ka, kd).

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH).

- Mutagenesis studies to confirm critical binding residues .

Q. What experimental frameworks optimize the total synthesis of Arcyroxepin A while addressing stereochemical challenges?

- Methodological Answer :

- Retrosynthetic Analysis : Fragment molecule into synthons with documented stereoselective reactions (e.g., Sharpless epoxidation).

- Chiral Auxiliaries : Use Evans oxazolidinones for asymmetric induction.

- Analytical Validation : Compare synthetic intermediates with natural isolates via chiral HPLC and optical rotation.

- Scalability : Evaluate solvent systems (e.g., flow chemistry) for green chemistry metrics (E-factor) .

Data Analysis and Reporting

Q. How should researchers address variability in Arcyroxepin A’s pharmacokinetic data between in vivo models?

- Methodological Answer :

- Species-Specific Factors : Compare metabolic enzymes (e.g., CYP450 isoforms) across models (rats vs. primates).

- Dosing Regimens : Standardize administration routes (IV vs. oral) and fasting states.

- PK/PD Modeling : Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

- Reporting : Include individual animal data and variability metrics (coefficient of variation) .

Q. What criteria define a robust structure-activity relationship (SAR) study for Arcyroxepin A derivatives?

- Methodological Answer :

- Analog Design : Synthesize derivatives with systematic modifications (e.g., methyl, hydroxyl, halogen groups).

- Biological Testing : Use consistent assays (e.g., IC50 in triplicate) across all analogs.

- Statistical Validation : Apply QSAR models (e.g., CoMFA) with cross-validation (q² > 0.5).

- Data Transparency : Publish synthetic protocols and raw bioactivity data in supplementary materials .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical sourcing and documentation of Arcyroxepin A in natural product studies?

- Methodological Answer :

- Provenance Tracking : Use CITES permits for plant-derived samples.

- Authentication : Deposit voucher specimens in herbaria with genomic barcoding (e.g., ITS sequences).

- Ethical Compliance : Adhere to Nagoya Protocol for access and benefit-sharing .

Q. What steps mitigate batch-to-batch variability in Arcyroxepin A isolation from natural sources?

- Methodological Answer :

- Standardized Extraction : Optimize solvent ratios (e.g., EtOAc:MeOH) via design of experiments (DoE).

- Quality Control : Implement HPLC-PDA for purity checks (>95% by area normalization).

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.